![molecular formula C24H21N3O3 B10805738 N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide](/img/structure/B10805738.png)
N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and highlighting case studies that elucidate its pharmacological profile.
Chemical Structure and Properties
This compound has the molecular formula C24H21N3O3 and a molecular weight of 399.4 g/mol. The compound features an imidazolidinone core with a benzyl group and two phenyl substituents, contributing to its stability and reactivity in biological systems .
Biological Activity Overview
Research indicates that compounds with similar imidazolidinone structures exhibit diverse biological activities, including:
Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer (MDA-MB-468) and renal cancer (A498) cells. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth in xenograft models .
Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound effectively inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages. This suggests a potential application in treating inflammatory diseases by modulating immune responses through COX inhibition .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, we compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate | Similar imidazolidinone core; ethyl ester instead of amide | Moderate anticancer activity |
5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Contains a longer carbon chain; retains imidazolidinone core | Limited anti-inflammatory effects |
2-(2,5-dioxoimidazolidin-4-yl)acetic acid | Lacks phenyl substituents; simpler structure | Minimal biological activity |
Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic development. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer proliferation and inflammation.
- Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Research indicates that it may disrupt the normal cell cycle progression in malignant cells.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential use in treating infections due to its ability to inhibit bacterial growth.
- Anticancer Properties : Studies suggest that derivatives of imidazolidinones can induce apoptosis in cancer cells.
- Neurological Applications : Similar compounds have been investigated for their neuroprotective effects, indicating potential use in treating neurodegenerative diseases.
Synthetic Applications
N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide serves as a versatile intermediate in synthetic chemistry. Its synthesis typically involves several steps that can be optimized for yield and purity. Key synthetic pathways include:
- Alkylation Reactions : The compound can undergo selective alkylation using various alkyl halides under basic conditions.
- Formation of Derivatives : The unique structure allows for the generation of novel derivatives with varied properties.
Antimicrobial Activity
A study demonstrated that derivatives of imidazolidinones possess significant antimicrobial properties. This compound was tested against multiple bacterial strains, showing promising results that warrant further investigation into its mechanism of action .
Anticancer Research
Research published in medicinal chemistry journals indicated that imidazolidinone derivatives could effectively induce apoptosis in cancer cell lines. This compound was identified as a lead compound for further development due to its structural characteristics that facilitate interaction with cellular targets .
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from oxidative stress. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .
Comparison with Related Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Benzyl group with two phenyl substituents | Antimicrobial, anticancer |
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate | Similar core; ethyl ester instead of amide | Antimicrobial |
5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Longer carbon chain; retains core | Anticancer |
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c28-21(25-16-18-10-4-1-5-11-18)17-27-22(29)24(26-23(27)30,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,28)(H,26,30) |
InChI Key |
CIBHYXOIDMJEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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